methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using a suitable amine.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the triazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the aminopropyl group.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted triazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The aminopropyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-5-carboxylate
Uniqueness
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. The compound’s unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
2763741-55-3 |
---|---|
Molecular Formula |
C7H13ClN4O2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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